![molecular formula C10H15N B3153309 N-[2-(2-Methylphenyl)ethyl]-N-methylamine CAS No. 756500-61-5](/img/structure/B3153309.png)
N-[2-(2-Methylphenyl)ethyl]-N-methylamine
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in industry or research .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with its own reactants, catalysts, and conditions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including the reactants, products, and conditions of the reaction .Physical and Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, spectral properties (IR, UV-Vis, NMR, etc.), and reactivity .Scientific Research Applications
Corrosion Inhibition
Ethyl hydrogen [(2-methoxyphenyl)(methylamino)methyl]phosphonate, a derivative of N-[2-(2-Methylphenyl)ethyl]-N-methylamine, has been synthesized and evaluated for its effectiveness in inhibiting corrosion of mild steel in acidic solutions. The compound has shown mixed inhibition properties and its efficiency is linked to its molecular structure (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).
Pharmacological Activities
N-alkylated biphenyl compounds, including some derived from this compound, have been prepared and tested for various pharmacological activities. This research highlights the compound's potential in medical applications (Goldschmidt & Modderman, 2010).
Metabolism Studies
The metabolism of isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines, closely related to this compound, has been studied in rats. These studies provide insights into the metabolic pathways and potential toxicological profiles of such compounds (Schweinsberg, Döring, Kouros, & Rieth, 1979).
Photocatalysis
N-methylation of amines over Pd/TiO2 has been investigated for the functionalization of heterocycles and pharmaceutical intermediates, a process in which derivatives of this compound could be relevant (Wang, Jenkinson, Wheatley, Kuwata, Saito, & Naka, 2018).
Antitumor Research
Studies on nitrogen mustards, such as bis(2-chloroethyl)methylamine, show their potential as chemotherapeutic agents. Their antitumor effects are attributed to their ability to induce DNA-DNA and DNA-protein cross-links, which could be relevant to this compound derivatives (Michaelson-Richie, Ming, Codreanu, Loeber, Liebler, Campbell, & Tretyakova, 2011).
Polyamine Pharmacophore Design
N-Ethylated N-arylmethyl polyamine conjugates, which could include derivatives of this compound, have been synthesized and evaluated for their targeting of the polyamine transporter (PAT). This research is significant for understanding how modifications to the molecular structure impact PAT selectivity and cytotoxicity (Kaur, Delcros, Archer, Weagraff, Martin, & Phanstiel IV, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-methyl-2-(2-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9-5-3-4-6-10(9)7-8-11-2/h3-6,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFBJXRAJMVOGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


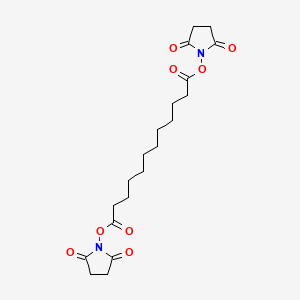
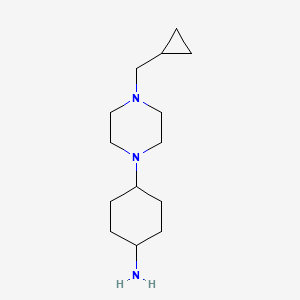
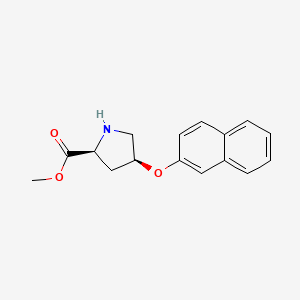
![O-[(3,5-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3153265.png)
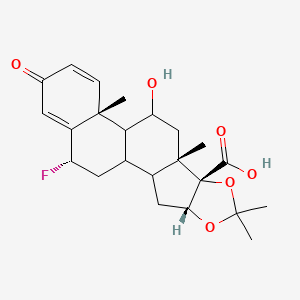
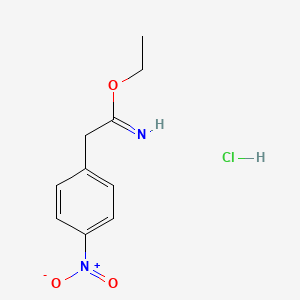

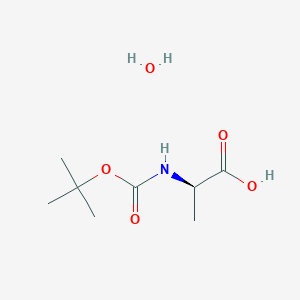
![4-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3153302.png)
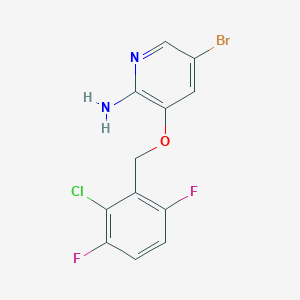
![N-Ethyl-N-[2-(4-methylphenyl)ethyl]amine](/img/structure/B3153312.png)


![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B3153338.png)
